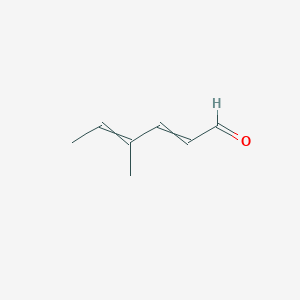
4-Methylhexa-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylhexa-2,4-dienal is an organic compound with the molecular formula C7H10O. It is a conjugated diene aldehyde, characterized by the presence of two double bonds and an aldehyde group. This compound is known for its role in various chemical reactions and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhexa-2,4-dienal can be achieved through several methods. One common approach involves the aldol condensation of 4-methylpent-2-enal with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the conjugated diene system.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. For instance, the use of transition metal catalysts can enhance the yield and selectivity of the desired product. These methods often employ continuous flow reactors to optimize reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylhexa-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in this compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), hydrohalic acids (HCl, HBr)
Major Products Formed
Oxidation: 4-Methylhexa-2,4-dienoic acid
Reduction: 4-Methylhexa-2,4-dienol
Substitution: Halogenated derivatives of this compound
Applications De Recherche Scientifique
4-Methylhexa-2,4-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through aldol condensation and other reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to bioactive compounds.
Industry: this compound is used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Methylhexa-2,4-dienal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. Additionally, the conjugated diene system can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Hexadienal: Another conjugated diene aldehyde with similar chemical properties.
4-Methylhexa-3,5-dienal: A structural isomer with different double bond positions.
4-Methylcyclohex-3-en-1-one: A related compound with a cyclohexene ring structure.
Uniqueness
4-Methylhexa-2,4-dienal is unique due to its specific arrangement of double bonds and the presence of a methyl group at the fourth position. This structural feature imparts distinct reactivity and chemical behavior, making it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
76251-91-7 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
4-methylhexa-2,4-dienal |
InChI |
InChI=1S/C7H10O/c1-3-7(2)5-4-6-8/h3-6H,1-2H3 |
Clé InChI |
QVYTWTDUAISYFX-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)
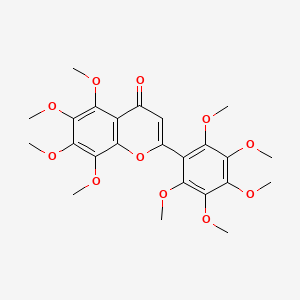
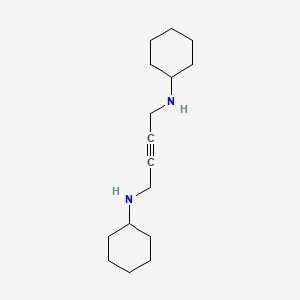

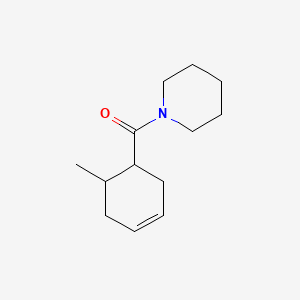

![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)
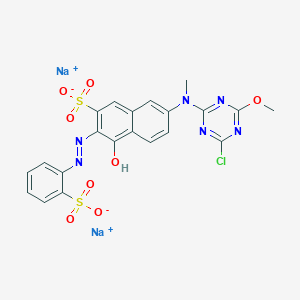

![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)


